molecular formula C20H16FN5O3S3 B2593514 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide CAS No. 1396627-05-6

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide

Cat. No. B2593514
M. Wt: 489.56
InChI Key: DKSNSCKCUXIPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O3S3 and its molecular weight is 489.56. The purity is usually 95%.
The exact mass of the compound 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Research involving pyrazole-sulfonamide derivatives has demonstrated significant in vitro antiproliferative activities against various cell lines. These compounds, synthesized from related chemical structures, show selective effects against certain tumor cells, with some displaying broad spectrum antitumor activity comparable to standard anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antimicrobial Screening

Studies on fluoro substituted sulphonamide benzothiazole compounds comprising thiazole have been synthesized and screened for antimicrobial activity. These compounds are known for their wide range of biodynamic properties, suggesting potential as potent biodynamic agents with antimicrobial capabilities (Jagtap et al., 2010).

properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S3/c21-13-1-6-16-17(9-13)31-20(24-16)26-10-12(11-26)18(27)23-14-2-4-15(5-3-14)32(28,29)25-19-22-7-8-30-19/h1-9,12H,10-11H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNSCKCUXIPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide

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